(E)-3-(2,5-dimethoxyphenyl)-N-methyl-N-[2-(4-methylanilino)-2-oxoethyl]prop-2-enamide
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Overview
Description
3-(2,5-dimethoxyphenyl)-N-methyl-N-[2-(4-methylanilino)-2-oxoethyl]-2-propenamide is an olefinic compound. It derives from a cinnamic acid.
Scientific Research Applications
Synthesis and Characterization
Multicomponent Reactions : Similar compounds have been prepared using multicomponent reactions, exemplified by N-[2-(Cyclohexylamino)-2-oxoethyl]-N-(4-octyloxy)phenyl-prop-2-enamide, synthesized via Ugi reaction (Ganesh et al., 2016).
Crystal Structure Analysis : Compounds with similar structures, like 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, have been synthesized and analyzed using single-crystal X-ray diffraction studies (Prabhuswamy et al., 2016).
Stereoselective Functionalization : Studies on compounds like SuperQuat enamides show potential in asymmetric synthesis of homochiral 1,2-diols and α-benzyloxy carbonyl compounds (Aciro et al., 2008).
Chemical Reactions and Derivatives
Enamide Synthesis : Research on the synthesis of enamides, including methods for converting (Z)-3-Arylprop-2-enoic acids into enamides, is relevant for understanding the reactions of similar compounds (Brettle & Mosedale, 1988).
One-Pot Synthesis : Compounds like (E)-1-(4-chlorophenyl)-3-morpholinoprop-2-en-1-one were synthesized using a one-pot method, which could be applicable for similar compounds (Barakat et al., 2020).
Bischler-Napieralski Reaction : The reaction of N-(4-Aryl-4-hydroxybutyl)benzamides under Bischler-Napieralski conditions, producing 3-arylmethylidene-4,5-dihydro-3H-pyrroles, illustrates synthetic pathways relevant to similar compounds (Browne et al., 1981).
Potential Applications and Properties
Antibacterial Potential : Studies on 1-methyl-3-aryl-2-(arylazo/N-substituted p-sulphamylbenzeneazo) propane-1,3-diones, including similar dimethoxyphenyl derivatives, have shown potential antibacterial properties (Nigam et al., 1982).
Electrochromic Properties : Research into aromatic polyamides with pendent dimethoxy-substituted triphenylamine units indicates potential for electrochromic applications (Chang & Liou, 2008).
Antioxidant Activity : Studies on methoxy- and hydroxyl-substituted 2'-aminochalcones, including those with dimethoxyphenyl groups, provide insights into their antioxidant activity (Sulpizio et al., 2016).
properties
Product Name |
(E)-3-(2,5-dimethoxyphenyl)-N-methyl-N-[2-(4-methylanilino)-2-oxoethyl]prop-2-enamide |
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Molecular Formula |
C21H24N2O4 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
(E)-3-(2,5-dimethoxyphenyl)-N-methyl-N-[2-(4-methylanilino)-2-oxoethyl]prop-2-enamide |
InChI |
InChI=1S/C21H24N2O4/c1-15-5-8-17(9-6-15)22-20(24)14-23(2)21(25)12-7-16-13-18(26-3)10-11-19(16)27-4/h5-13H,14H2,1-4H3,(H,22,24)/b12-7+ |
InChI Key |
BALWREPCBJFBMX-KPKJPENVSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)CN(C)C(=O)/C=C/C2=C(C=CC(=C2)OC)OC |
SMILES |
CC1=CC=C(C=C1)NC(=O)CN(C)C(=O)C=CC2=C(C=CC(=C2)OC)OC |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN(C)C(=O)C=CC2=C(C=CC(=C2)OC)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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